3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound that features an indole moiety linked to a benzamide structure through a trifluoroethyl group
Scientific Research Applications
3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:
Formation of Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Coupling with Benzamide: The final step involves coupling the indole derivative with benzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted indole derivatives.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with biological receptors, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-N-ethylbenzamide: Similar structure but lacks the trifluoroethyl group.
3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)aniline: Similar structure but with an aniline group instead of benzamide.
Uniqueness
3-(1H-indol-1-yl)-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-indol-1-yl-N-(2,2,2-trifluoroethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c18-17(19,20)11-21-16(23)13-5-3-6-14(10-13)22-9-8-12-4-1-2-7-15(12)22/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWQHVIZCRVFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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